molecular formula C19H19ClN6O2 B7038213 [5-Chloro-6-[(2-imidazol-1-ylpyridin-3-yl)methylamino]pyridin-3-yl]-morpholin-4-ylmethanone

[5-Chloro-6-[(2-imidazol-1-ylpyridin-3-yl)methylamino]pyridin-3-yl]-morpholin-4-ylmethanone

Cat. No.: B7038213
M. Wt: 398.8 g/mol
InChI Key: XVAIVSSZGUNHLO-UHFFFAOYSA-N
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Description

[5-Chloro-6-[(2-imidazol-1-ylpyridin-3-yl)methylamino]pyridin-3-yl]-morpholin-4-ylmethanone is a complex organic compound featuring a unique structure that integrates multiple functional groups, including a chloro-substituted pyridine, an imidazole ring, and a morpholine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities using agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The chloro group on the pyridine ring can be substituted by nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

    Catalysts: Palladium catalysts for cross-coupling reactions.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways. This makes it a candidate for studying cellular processes and developing therapeutic agents.

Medicine

In medicine, the compound is being investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes that are overactive in cancer cells. It is also being explored for its antimicrobial properties.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of [5-Chloro-6-[(2-imidazol-1-ylpyridin-3-yl)methylamino]pyridin-3-yl]-morpholin-4-ylmethanone involves binding to specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The morpholine moiety enhances its solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

    [5-Chloro-6-[(2-imidazol-1-ylpyridin-3-yl)methylamino]pyridin-3-yl]-morpholin-4-ylmethanone: Unique due to its specific substitution pattern and combination of functional groups.

    Imatinib: A kinase inhibitor with a similar imidazole-pyridine structure but different substituents.

    Dasatinib: Another kinase inhibitor with a pyrimidine core and different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of a chloro-substituted pyridine, an imidazole ring, and a morpholine moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[5-chloro-6-[(2-imidazol-1-ylpyridin-3-yl)methylamino]pyridin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2/c20-16-10-15(19(27)25-6-8-28-9-7-25)12-24-17(16)23-11-14-2-1-3-22-18(14)26-5-4-21-13-26/h1-5,10,12-13H,6-9,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAIVSSZGUNHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(N=C2)NCC3=C(N=CC=C3)N4C=CN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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